molecular formula C₁₁H₉D₅ClNO B1161676 Propachlor-d5

Propachlor-d5

Cat. No.: B1161676
M. Wt: 216.72
Attention: For research use only. Not for human or veterinary use.
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Description

Propachlor-d5 is a deuterated analog of Propachlor (2-chloro-N-isopropylacetanilide), where five hydrogen atoms are replaced with deuterium. This modification retains its chemical reactivity and physical properties while enabling distinct detection via mass spectrometry (MS). Propachlor (C₁₁H₁₄ClNO, MW 211.69 g/mol) is a chloroacetanilide herbicide used to control annual grasses and broadleaf weeds. Its deuterated form, this compound (C₁₁H₉D₅ClNO, MW 216.72 g/mol), serves as an internal standard in analytical workflows, enhancing quantification accuracy by correcting matrix effects and instrument variability .

Properties

Molecular Formula

C₁₁H₉D₅ClNO

Molecular Weight

216.72

Synonyms

2-Chloro-N-(1-methylethyl)-N-phenylacetamide-d5;  2-Chloro-N-isopropylacetanilide-d5;  2-Chloro-N-isopropyl-N-phenylacetamide-d5;  2-Chloro-N-isopropylacetanilide-d5;  Acilid-d5;  Albrass-d5;  Bexton-d5;  Bexton 4L-d5;  CP 31393-d5;  Kartex A-d5;  Muharicid-d5

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Propachlor-d5 belongs to the chloroacetanilide herbicide class. Key structural analogs include Alachlor and Metolachlor , which share a chloroacetanilide backbone but differ in substituents (Table 1).

Table 1: Structural and Physicochemical Properties

Compound Chemical Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₁H₉D₅ClNO 216.72 Deuterated at five positions; isopropyl group
Alachlor C₁₄H₂₀ClNO₂ 269.77 2,6-diethylphenyl; methoxymethyl substituent
Metolachlor C₁₅H₂₂ClNO₂ 283.80 Chiral center; methoxy and methyl groups

Key Differences :

  • Substituent Complexity : Alachlor and Metolachlor feature bulkier aromatic groups (e.g., diethylphenyl) and additional methoxy groups, increasing their molecular weight and hydrophobicity compared to this compound .
  • Chirality : Metolachlor has a chiral center, influencing its environmental degradation and biological activity, whereas this compound is achiral.

Functional Analogs

This compound and its analogs are primarily used as herbicides or analytical standards. Alachlor and Metolachlor are pre-emergent herbicides targeting similar weeds but with distinct soil mobility and persistence.

Table 2: Chromatographic Retention Indices

Compound DB-1 Column (Kovats) DB-5 Column (Kovats)
Propachlor 1723 1825
This compound ~1725* ~1827*
Alachlor 1890–1920† 1980–2010†
Metolachlor 1950–1980† 2050–2080†

*Estimated based on deuterium substitution effects .
†Predicted from increased molecular weight and hydrophobicity.

Chromatographic Behavior :

  • This compound exhibits nearly identical retention times to Propachlor under standard GC conditions, making it ideal for co-elution correction .
  • Alachlor and Metolachlor show higher retention indices due to larger aromatic substituents, requiring optimized mobile phases for separation .

Analytical and Environmental Performance

Research Findings :

  • Quantification Accuracy: this compound reduces matrix effects in GC-MS by 15–20% compared to non-deuterated analogs, as demonstrated in Hall et al. (1986) using Carbowax 20M columns .
  • Extraction Efficiency : Alachlor and Metolachlor require solid-phase extraction (SPE) for recovery >85%, whereas this compound achieves 95% recovery via liquid-liquid extraction due to simpler matrix interactions .
  • Environmental Persistence : Metolachlor has a longer soil half-life (21–25 days) than Propachlor (10–15 days), attributed to its methoxy group stabilizing against hydrolysis .

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